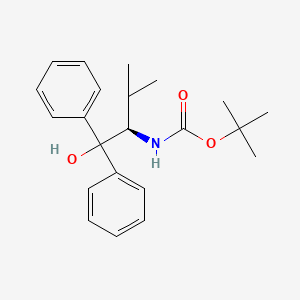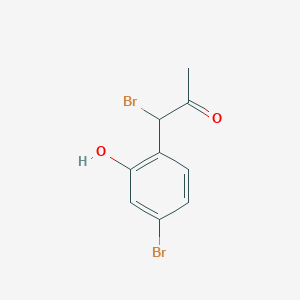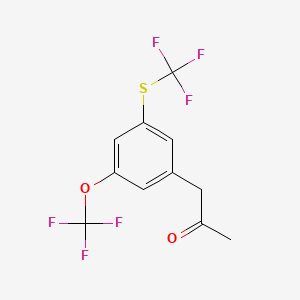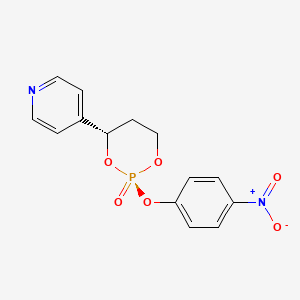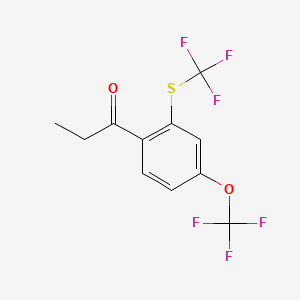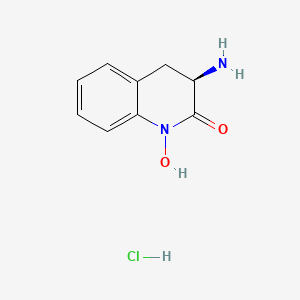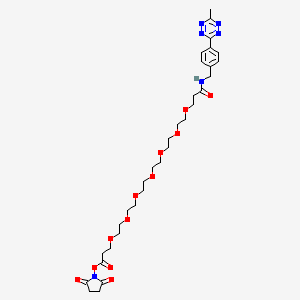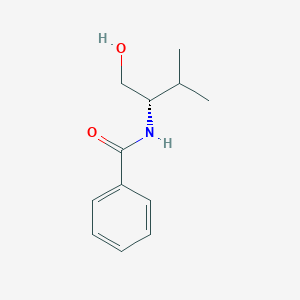
(S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide is a chiral compound with a specific stereochemistry It is characterized by the presence of a benzamide group attached to a hydroxy-methylbutyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide typically involves the following steps:
Starting Materials: Benzoyl chloride and (S)-1-amino-3-methylbutan-2-ol.
Reaction: The reaction between benzoyl chloride and (S)-1-amino-3-methylbutan-2-ol is carried out in the presence of a base such as triethylamine. The reaction is typically conducted at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzamide group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the nucleophile used, but typical reagents include alkyl halides and bases.
Major Products Formed
Oxidation: Formation of (S)-N-(1-oxo-3-methylbutan-2-yl)benzamide.
Reduction: Formation of (S)-N-(1-hydroxy-3-methylbutan-2-yl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile.
科学研究应用
(S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with cellular pathways involved in inflammation and pain modulation.
相似化合物的比较
Similar Compounds
®-N-(1-hydroxy-3-methylbutan-2-yl)benzamide: The enantiomer of the compound with different stereochemistry.
N-(1-hydroxy-3-methylbutan-2-yl)benzamide: The racemic mixture containing both (S) and ® enantiomers.
N-(1-hydroxy-3-methylbutyl)benzamide: A similar compound with a different substitution pattern on the butyl side chain.
Uniqueness
(S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the hydroxy group also allows for specific interactions with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]benzamide |
InChI |
InChI=1S/C12H17NO2/c1-9(2)11(8-14)13-12(15)10-6-4-3-5-7-10/h3-7,9,11,14H,8H2,1-2H3,(H,13,15)/t11-/m1/s1 |
InChI 键 |
CPFYFTYVCYKOBY-LLVKDONJSA-N |
手性 SMILES |
CC(C)[C@@H](CO)NC(=O)C1=CC=CC=C1 |
规范 SMILES |
CC(C)C(CO)NC(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


